rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans
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Overview
Description
rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans: is a chiral compound that belongs to the class of fluorinated pyrrolidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both fluorine and benzyl groups in its structure contributes to its unique chemical behavior and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and fluorinated aldehydes.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various cyclization agents under controlled conditions.
Introduction of Fluorine: The fluorine atom is introduced via nucleophilic substitution reactions, often using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Reduction: The final step involves the reduction of the intermediate compound to obtain the desired racemic mixture of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
- rac-[(3R,4R)-1-benzyl-4-chloropyrrolidin-3-yl]methanol, trans
- rac-[(3R,4R)-1-benzyl-4-bromopyrrolidin-3-yl]methanol, trans
- rac-[(3R,4R)-1-benzyl-4-iodopyrrolidin-3-yl]methanol, trans
Comparison:
- Fluorine vs. Halogens: The presence of fluorine in rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts.
- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities due to the electronic and steric effects of the fluorine atom.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(1-benzyl-4-fluoropyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C12H16FNO/c13-12-8-14(7-11(12)9-15)6-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2 |
InChI Key |
DKLIVSJAYBBMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)F)CO |
Origin of Product |
United States |
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